N-(4-Methyl-2-pyridyl)benzenesulfonamide

Physicochemical profiling LogP Drug-likeness

Medicinal chemists developing antibacterial sulfonamide libraries need a precursor with defined electronic and steric parameters for reproducible SAR. This compound delivers the validated 4-methylpyridine scaffold (XLogP3-AA 2.1, TPSA 67.4 Ų) for consistent N-alkylation and derivative synthesis. • Derivatives show confirmed inhibition against S. typhi, E. coli, K. pneumonae, P. aeroginosa. • ≥97% purity ensures reliable physicochemical benchmarking. • Available for immediate global shipping.

Molecular Formula C12H12N2O2S
Molecular Weight 248.3 g/mol
CAS No. 53472-20-1
Cat. No. B1633719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methyl-2-pyridyl)benzenesulfonamide
CAS53472-20-1
Molecular FormulaC12H12N2O2S
Molecular Weight248.3 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O2S/c1-10-7-8-13-12(9-10)14-17(15,16)11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14)
InChIKeyTUZNSVHPQINMJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility31.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methyl-2-pyridyl)benzenesulfonamide: Scaffold Baseline Overview


N-(4-Methyl-2-pyridyl)benzenesulfonamide (CAS 53472-20-1) is a synthetic sulfonamide comprising a benzenesulfonyl group linked to a 4-methylpyridin-2-amine moiety [1]. It belongs to the aryl sulfonamide class and serves as a critical precursor (Compound 3) for generating N-substituted derivatives with demonstrated antibacterial potential [2]. Unlike clinical sulfonamides such as sulfapyridine, the 4-methyl substituent on the pyridine ring confers distinct electronic and steric properties that influence downstream derivatization efficiency and target binding [1][3].

Why N-(4-Methyl-2-pyridyl)benzenesulfonamide Cannot Be Replaced


Substituting N-(4-Methyl-2-pyridyl)benzenesulfonamide with structural analogs such as N-(pyridin-2-yl)benzenesulfonamide (des-methyl) or 4-methyl-N-(pyridin-2-yl)benzenesulfonamide (methyl on benzene) introduces critical changes in lipophilicity, electronic distribution, and hydrogen-bonding capacity that directly impact biological target engagement and synthetic derivatization yields [1]. The 4-methyl group on the pyridine ring increases the computed XLogP3-AA from approximately 1.73 (for the des-methyl analog) to 2.1 for the target compound, reflecting enhanced membrane permeability potential [1]. Furthermore, the pyridine nitrogen's basicity (conjugate acid pKa ~7.48 for 4-methylpyridin-2-amine) governs the protonation state at physiological pH, an effect absent in analogs where the methyl group resides on the benzene ring . These physicochemical divergences mean that analogs are not functionally interchangeable in synthetic pathways or biological screening cascades.

N-(4-Methyl-2-pyridyl)benzenesulfonamide: Quantitative Differentiation


Enhanced Lipophilicity vs Des-Methyl Analog

The 4-methyl substituent on the pyridine ring of N-(4-Methyl-2-pyridyl)benzenesulfonamide increases its computed partition coefficient (XLogP3-AA) to 2.1, compared with a logP of approximately 1.73 for the des-methyl analog N-(pyridin-2-yl)benzenesulfonamide [1]. This ~0.37 log unit increase translates to approximately 2.3-fold higher lipophilicity, which is predicted to enhance passive membrane permeability while maintaining compliance with Lipinski's Rule of Five (logP < 5) [1].

Physicochemical profiling LogP Drug-likeness

Moderate Aqueous Solubility vs Double-Methyl Analog

Experimental aqueous solubility of N-(4-Methyl-2-pyridyl)benzenesulfonamide at pH 7.4 is reported as 31.3 µg/mL [1]. While direct experimental comparison data for the double-methyl analog 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide are not available at equivalent conditions, the additional methyl group on the benzene ring is expected, based on general solubility-logP relationships, to further reduce aqueous solubility relative to the target compound [2]. This positions the target compound as a balanced intermediate: sufficiently soluble for in vitro assays yet lipophilic enough for membrane penetration.

Solubility Formulation Assay compatibility

Validated Precursor for Antibacterial N-Substituted Derivatives

N-(4-Methyl-2-pyridyl)benzenesulfonamide (Compound 3) is the essential synthetic precursor for generating N-alkyl/aralkyl derivatives (5a–f) that exhibit moderate to good antibacterial inhibition against both Gram-negative (S. typhi, E. coli, K. pneumonae, P. aeroginosa) and Gram-positive strains [1][2]. The N–H sulfonamide proton is the reactive site for alkylation; analogs lacking this free N–H (e.g., N,N-disubstituted variants) cannot undergo this key derivatization step. The percentage inhibition values for the derived series were quantified via broth dilution (5–30 µg/well), with compounds 5a–5d and 5f demonstrating consistent inhibitory activity across multiple strains, while compound 5e showed no activity against P. aeruginosa [1].

Synthetic chemistry Antibacterial SAR Derivatization

Distinct TPSA for Permeability Prediction

The topological polar surface area (TPSA) of N-(4-Methyl-2-pyridyl)benzenesulfonamide is computed as 67.4 Ų [1]. This value falls below the commonly referenced threshold of 90 Ų for blood-brain barrier penetration and below 140 Ų for oral absorption [2]. In comparison, the clinical sulfonamide sulfapyridine (4-amino-N-(pyridin-2-yl)benzenesulfonamide, CAS 144-83-2) possesses a primary aromatic amine group that increases its TPSA and hydrogen-bond donor count, resulting in different permeability and toxicity profiles (including crystalluria risk due to pH-dependent solubility) .

Drug design ADME prediction BBB permeability

N-(4-Methyl-2-pyridyl)benzenesulfonamide: Application Scenarios


Lead Scaffold for Antibacterial Library Synthesis

This compound is the validated precursor for generating antibacterial sulfonamide libraries via N-alkylation, as demonstrated by Aziz-Ur-Rehman et al. (2014) who produced six derivatives (5a–f) with confirmed antibacterial inhibition against S. typhi, E. coli, K. pneumonae, P. aeroginosa, and two Gram-positive strains [1]. The free sulfonamide N–H enables systematic SAR exploration that is impossible with pre-alkylated analogs, making this the compound of choice for medicinal chemistry groups developing novel antifolate or ribosomal-targeting antibacterial agents.

Physicochemical Reference for Lipophilicity-Solubility Balance

With a well-characterized XLogP3-AA of 2.1 and experimental solubility of 31.3 µg/mL at pH 7.4 [2], this compound serves as a calibrated reference point for profiling new sulfonamide derivatives. Its TPSA of 67.4 Ų predicts favorable oral absorption while avoiding the excessive lipophilicity (logP > 5) or high TPSA (> 140 Ų) that would flag compounds as problematic in early ADME screening [2][3]. Procurement of this compound with ≥97–98% purity (as specified by major vendors) ensures reproducible physicochemical benchmarking .

Intermediate for Patent-Protected Antibacterial Compositions

The WIPO PATENTSCOPE listing associated with this compound [2] indicates its relevance as an intermediate in patent-protected sulfonamide derivative compositions. The pyridinyl sulfonamide scaffold appears in patent literature covering kinase inhibitors and antibacterial agents [4]. For industrial research organizations building patent portfolios around 2-aminopyridine-derived sulfonamides, this compound provides a non-infringing starting point distinct from the 4-amino-substituted clinical sulfonamides (e.g., sulfapyridine, sulfadiazine).

Sulfonamide-Protein Co-Crystal Studies

The PubChem record for this compound includes a CCDC crystal structure entry [2], confirming its suitability for X-ray crystallography. The pyridin-benzenesulfonamide scaffold has been co-crystallized with human Vaccinia-related kinase 2 (VRK-2; PDB 6NCG) [5], demonstrating the broader class's utility in structure-based drug design. For structural biology groups studying sulfonamide-enzyme interactions, the defined 4-methyl substitution provides interpretable electron density that aids in modeling ligand-protein interactions.

Technical Documentation Hub

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